molecular formula C8H2F6N2 B12830007 3,5-Bis(trifluoromethyl)picolinonitrile

3,5-Bis(trifluoromethyl)picolinonitrile

Cat. No.: B12830007
M. Wt: 240.10 g/mol
InChI Key: UPUFFOKYQBPQAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Bis(trifluoromethyl)picolinonitrile is a chemical compound characterized by the presence of two trifluoromethyl groups attached to a picolinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(trifluoromethyl)picolinonitrile typically involves the reaction of 3,5-bis(trifluoromethyl)benzonitrile with appropriate reagents under controlled conditions. One common method involves the use of N,N-dimethyl formamide dimethyl acetal to yield the imine intermediate, which is then hydrolyzed to produce the desired compound . The reaction conditions often require careful temperature control and the use of specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(trifluoromethyl)picolinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.

    Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst choice, are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Properties

Molecular Formula

C8H2F6N2

Molecular Weight

240.10 g/mol

IUPAC Name

3,5-bis(trifluoromethyl)pyridine-2-carbonitrile

InChI

InChI=1S/C8H2F6N2/c9-7(10,11)4-1-5(8(12,13)14)6(2-15)16-3-4/h1,3H

InChI Key

UPUFFOKYQBPQAV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1C(F)(F)F)C#N)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.